molecular formula C25H22Cl2F3N3O B2366614 N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide CAS No. 2062066-93-5

N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide

Cat. No.: B2366614
CAS No.: 2062066-93-5
M. Wt: 508.37
InChI Key: DDMBMBXTZSJGNE-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide is a complex chemical compound known for its unique structure and diverse applications in various fields such as chemistry, biology, medicine, and industry. The intricate arrangement of benzyl, chloro, pyridinyl, and piperidinyl groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide typically involves multi-step organic reactions. One common approach includes:

  • Benzylation: : Introducing the benzyl group into the molecule.

  • Chlorination: : Adding the chloro groups under controlled conditions.

  • Pyridine Derivation: : Attaching the pyridinyl group, often requiring specific catalysts and solvents.

  • Piperidine Attachment: : Incorporating the piperidinyl ring, usually through nucleophilic substitution reactions.

  • Carboxamide Formation: : Creating the benzenecarboxamide structure through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch processing, employing high-pressure reactors and continuous flow systems to ensure consistent yield and purity. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide undergoes various chemical reactions including:

  • Oxidation: : The compound can be oxidized, leading to the formation of corresponding oxides.

  • Reduction: : Reduction reactions can convert it into different derivatives by removing oxygen or adding hydrogen.

  • Substitution: : It undergoes nucleophilic and electrophilic substitution reactions due to the presence of chloro and benzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: : Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reducing Agents: : Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution Reagents: : Nucleophiles like amines and thiols, or electrophiles like halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used, leading to various derivatives that can be further explored for different applications.

Scientific Research Applications

N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide is widely used in scientific research due to its versatile nature:

  • Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules and pathways.

  • Medicine: : Investigated for its pharmacological properties and potential therapeutic applications.

  • Industry: : Applied in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide stands out among similar compounds due to its unique combination of functional groups and molecular arrangement. Similar compounds include:

  • N-benzyl-2-chloro-N-piperidinyl derivatives: : Differing in the pyridinyl group or halogenation pattern.

  • Benzene carboxamides: : Variations in the benzene ring substituents or amide linkage.

By comparing these compounds, researchers can identify specific properties and applications that highlight the uniqueness of this compound.

Properties

IUPAC Name

N-benzyl-2-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2F3N3O/c26-21-9-5-4-8-20(21)24(34)33(16-17-6-2-1-3-7-17)19-10-12-32(13-11-19)23-22(27)14-18(15-31-23)25(28,29)30/h1-9,14-15,19H,10-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMBMBXTZSJGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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